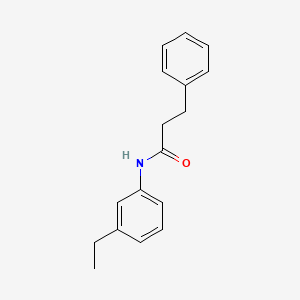

N-(3-ethylphenyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(3-ethylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-14-9-6-10-16(13-14)18-17(19)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGBBRJYKOOIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-phenylpropanamide typically involves the reaction of 3-ethylbenzoic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Catalyst: Triethylamine or pyridine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

Reduction: The amide can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 3-ethylbenzoic acid and 3-phenylpropanoic acid.

Reduction: 3-ethylphenylamine and 3-phenylpropanamine.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

N-(3-ethylphenyl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties

*Range varies with substituents (e.g., 8k: 196°C with 2,8-dimethyl groups) .

- Spirocyclic Derivatives : Compounds like 8b–8k () incorporate a 1-thia-4-azaspiro[4.5]decan ring, enhancing rigidity and altering solubility. For instance, 8k (2,8-dimethyl substitution) has a higher carbon content (65.03% vs. 63.31% in 8b) and elevated melting point (196°C vs. 68°C for 8b), correlating with increased crystallinity .

- Vanillyl Derivatives : The introduction of a 4-hydroxy-3-methoxyphenyl group () introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the ethylphenyl variant.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(3-ethylphenyl)-3-phenylpropanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, such as amide coupling between 3-phenylpropanoyl chloride and 3-ethylaniline. Key parameters include solvent choice (e.g., dimethylformamide or dichloromethane for solubility ), temperature control (0–25°C to prevent side reactions ), and catalysts like triethylamine. Purification via column chromatography or recrystallization ensures high purity (>95%) . Optimization studies recommend adjusting stoichiometric ratios (1:1.2 amine:acyl chloride) and reaction time (12–24 hrs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- Structural confirmation : ¹H/¹³C NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.4 ppm for ethyl group) and FT-IR (amide I band ~1650 cm⁻¹) .

- Purity analysis : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Crystallography : Single-crystal X-ray diffraction for 3D conformation analysis, resolving bond angles and torsional strain .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodology :

- In vitro assays : Kinase inhibition profiling (e.g., Bruton’s tyrosine kinase) using fluorescence-based assays (IC₅₀ values at µM range) .

- Structure-activity relationship (SAR) : Modifying the ethylphenyl or propanamide groups to assess changes in binding affinity .

- Molecular docking : Computational modeling (AutoDock Vina) to predict interactions with ATP-binding pockets; validate via site-directed mutagenesis .

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodology :

- Data reconciliation : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .

- Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. What computational approaches are utilized to predict the binding affinity of this compound with target proteins?

- Methodology :

- Molecular dynamics (MD) simulations : GROMACS for simulating protein-ligand complexes over 100 ns trajectories; analyze RMSD and hydrogen bonding .

- Free-energy calculations : MM-PBSA/GBSA to estimate ΔG binding; compare with experimental IC₅₀ values .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrophobic pockets, hydrogen-bond donors) using Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solvent screening : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate polarity) using UV-Vis spectroscopy .

- Thermodynamic analysis : Calculate Hansen solubility parameters to rationalize discrepancies (e.g., hydrogen-bonding capacity vs. dispersion forces) .

- Crystallinity impact : Compare solubility of amorphous vs. crystalline forms via DSC/TGA .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodology :

- Rodent studies : Administer 10 mg/kg orally; measure plasma concentration via LC-MS/MS (LOQ: 1 ng/mL). Assess t₁/₂, Cₘₐₓ, and bioavailability .

- Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .

- Metabolite profiling : Use hepatic microsomes to identify Phase I/II metabolites .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 142–145°C | |

| LogP (Lipophilicity) | Shake-flask/HPLC | 3.2 ± 0.1 | |

| IC₅₀ (Kinase Inhibition) | Fluorescence assay | 8.5 µM (BTK) | |

| Plasma t₁/₂ (in vivo) | LC-MS/MS | 4.2 hrs (rat model) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.